Dual DAGL‑α/ABHD6 Inhibition with Nearly Equivalent Target Engagement
LEI‑106 is a dual DAGL‑α/ABHD6 inhibitor, as established by ABPP and confirmed in a natural substrate‑based assay. In the same ABHD6 assay, the close analog compound 14 showed a Ki of 18.3 μM, ~23‑fold weaker, while another analog, compound 17, showed a Ki of 2.7 μM, ~3.4‑fold weaker [1]. THL and KT109, despite being potent DAGL‑α inhibitors, are irreversible inhibitors that lack quantified ABHD6 engagement in parallel assay formats [2].
| Evidence Dimension | ABHD6 inhibitory potency (Ki, μM) |
|---|---|
| Target Compound Data | 0.8 ± 0.1 μM |
| Comparator Or Baseline | Compound 14: 18.3 ± 1.8 μM; Compound 17: 2.7 ± 0.4 μM; THL/KT109: Not determined / not active at relevant concentrations |
| Quantified Difference | ~23‑fold more potent vs. compound 14; ~3.4‑fold more potent vs. compound 17; unique dual profile vs. THL/KT109 |
| Conditions | Natural substrate‑based fluorescence assay using ABHD6‑overexpressing HEK293T membrane preparations; 2‑AG as substrate |
Why This Matters
Procurement of LEI‑106 is mandatory when the experimental design requires simultaneous pharmacological blockade of both 2‑AG synthesis (DAGL‑α) and 2‑AG hydrolysis (ABHD6) with a single agent; no other commercial DAGL‑α inhibitor demonstrates this dual profile with verified, equipotent ABHD6 engagement.
- [1] Janssen, F. J., et al. (2014). Discovery of Glycine Sulfonamides as Dual Inhibitors of sn‑1‑Diacylglycerol Lipase α and α/β‑Hydrolase Domain 6. Journal of Medicinal Chemistry, 57(15), 6610–6622. DOI: 10.1021/jm500681z View Source
- [2] van der Wel, T., et al. (2015). A natural substrate‑based fluorescence assay for inhibitor screening on diacylglycerol lipase α. Journal of Lipid Research, 56(4), 927–935. DOI: 10.1194/jlr.D056390 View Source
